2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a sec-butyl group attached to a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Amination: Introduction of the amino group at the 4-position of the pyrazole ring can be done using various amination reactions.
Attachment of the sec-Butyl Group: This step involves the alkylation of the pyrazole ring with a sec-butyl halide.
Formation of the Propanamide Moiety: The final step involves the reaction of the substituted pyrazole with acryloyl chloride or a similar reagent to form the propanamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the propanamide moiety.
Substitution: Various substitution reactions can occur, especially at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Amino-1h-pyrazol-1-yl)-N-(tert-butyl)propanamide
- 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)butanamide
- 2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)acetamide
Uniqueness
2-(4-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sec-butyl group and the propanamide moiety may confer distinct properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H18N4O |
---|---|
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
2-(4-aminopyrazol-1-yl)-N-butan-2-ylpropanamide |
InChI |
InChI=1S/C10H18N4O/c1-4-7(2)13-10(15)8(3)14-6-9(11)5-12-14/h5-8H,4,11H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
TVQVUUTWNZLDJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC(=O)C(C)N1C=C(C=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.